molecular formula C19H17N5O2 B2864503 4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097934-18-2

4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2864503
CAS No.: 2097934-18-2
M. Wt: 347.378
InChI Key: CHBNFBFNRSZPRZ-UHFFFAOYSA-N
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Description

The compound “4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a benzoyl group, a pyridine ring, and a piperazin-2-one group . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step reactions involving the formation of the various rings and groups present in the final molecule .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex, given the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyrazole and pyridine rings might participate in electrophilic substitution reactions, while the piperazin-2-one group could potentially undergo reactions at the carbonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a potential hydrogen bond donor and acceptor .

Scientific Research Applications

Synthesis and Receptor Binding

  • The synthesis of pyrazolo[1,5-α]pyridine derivatives, which share a structural resemblance with the compound , demonstrated potential applications in receptor binding assays. These compounds showed affinity for dopamine D4, D2, and D3 receptors, suggesting their potential as ligands for these receptors. This implies their possible use in developing treatments targeting the dopamine system, such as for neurological disorders (Li Guca, 2014).

Molecular Docking and In Vitro Screening

  • Novel pyridine and fused pyridine derivatives were synthesized for molecular docking screenings towards GlcN-6-P synthase. These compounds demonstrated moderate to good binding energies, indicating their potential in antimicrobial and antioxidant applications. This study shows the versatility of pyrazole-pyridine compounds in synthesizing derivatives with significant biological activities (E. M. Flefel et al., 2018).

G Protein-Biased Dopaminergics

  • The incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into the arylpiperazine core of dopamine receptor partial agonists was explored. These compounds exhibited a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, demonstrating the potential for designing G protein-biased partial agonists as novel therapeutics for psychiatric disorders (D. Möller et al., 2017).

Antibacterial and Antifungal Activities

  • Derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. This research indicates the potential of these compounds in developing new antibacterial agents (Ishak Bildirici et al., 2007).

Anti-Tuberculosis Agents

  • Compounds with the pyrazolo[1,5-a]pyridine structure were designed and synthesized as inhibitors for Mycobacterium tuberculosis DNA GyrB, showing promise as novel agents in combating tuberculosis. This suggests the utility of these compounds in addressing infectious diseases through targeted enzyme inhibition (K. Reddy et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a potential drug, its mechanism of action would likely involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further investigation of its potential biological activities, as well as optimization of its synthesis pathway .

Properties

IUPAC Name

4-(3-pyrazol-1-ylbenzoyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c25-18-14-22(10-11-23(18)17-6-2-7-20-13-17)19(26)15-4-1-5-16(12-15)24-9-3-8-21-24/h1-9,12-13H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBNFBFNRSZPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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